

Amlodipine and Mitochondrial Function in Cardiomyocytes: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of **amlodipine**'s effects on mitochondrial function in cardiomyocytes. Drawing from a range of preclinical studies, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Effects of Amlodipine on Cardiomyocyte Mitochondria

Amlodipine, a dihydropyridine calcium channel blocker, exerts significant influence on cardiomyocyte mitochondria, primarily through its antioxidant properties and its ability to modulate intracellular calcium levels. These actions translate into protective effects against various cellular stressors, particularly ischemia-reperfusion (I/R) injury and drug-induced cardiotoxicity.

Data Summary

The following tables summarize the key quantitative findings from various studies investigating the impact of **amlodipine** on cardiomyocyte mitochondrial function.

Table 1: Effect of **Amlodipine** on Mitochondrial Respiration and ATP Synthesis



Parameter	Model	Treatment	Result	Reference
State 3 Respiration	"Stunned" myocardium (canine)	Amlodipine (0.3 mg/kg IV)	No significant reduction compared to a significant reduction in the placebo group after 10 min ischemia.	[1]
Respiratory Control Index	"Stunned" myocardium (canine)	Amlodipine (0.3 mg/kg IV)	No significant reduction compared to a significant reduction in the placebo group after 10 min ischemia.	[1]
Oxygen Consumption	Ischemia- reperfusion (porcine)	Amlodipine	Increased oxygen consumption at state 3.	[2]
Cellular ATP Levels	Hypoxia-induced H9c2 cells	Amlodipine (25 nM)	Restoration of cellular ATP levels.	[3]

Table 2: **Amlodipine**'s Impact on Mitochondrial Reactive Oxygen Species (ROS) and Antioxidant Status



Parameter	Model	Treatment	Result	Reference
ROS Production	Ischemia- reperfusion (porcine)	Amlodipine	Reduced ROS production.	[2]
Catalase (CAT) Activity	Ischemic reperfused rat heart	Amlodipine	Significant increase (1.37 units/mg protein) compared to the I/R group (0.81 units/mg protein).	
Superoxide Dismutase (SOD) Activity	Ischemic reperfused rat heart	Amlodipine	Significant increase (10.27 units/mg protein) compared to the I/R group (6.87 units/mg protein).	-
Glutathione (GSH) Levels	Ischemic reperfused rat heart	Amlodipine	Significant increase (6.39 µg/mg protein) compared to the I/R group (4.53 µg/mg protein).	

Table 3: Amlodipine's Effects on Mitochondrial Membrane Potential and Calcium Handling



Parameter	Model	Treatment	Result	Reference
Mitochondrial Swelling	Ischemia- reperfusion (porcine)	Amlodipine	Reduced mitochondrial swelling.	
Calcium Retention Capacity (CRC)	Ischemia- reperfusion (porcine)	Amlodipine	Improved calcium retention capacity.	
Mitochondrial Ultrastructure	Hypertensive rats	Amlodipine (10 mg/kg/day)	Promoted mitochondrial fusion, indicative of a compensatory protective mechanism.	_

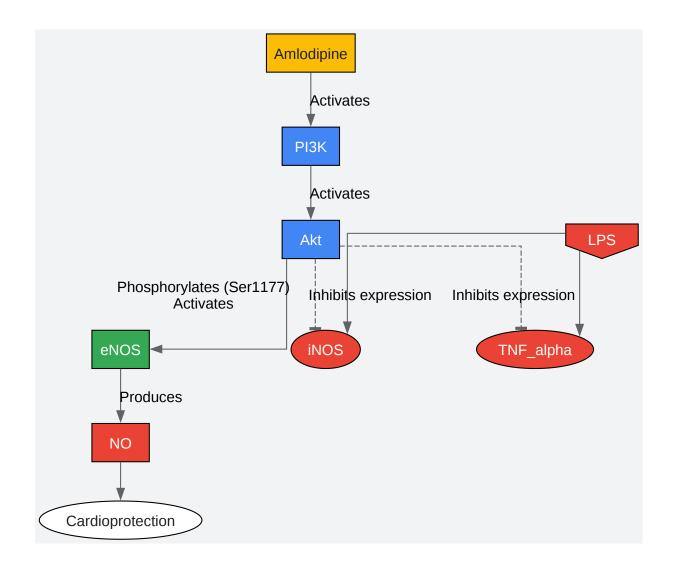
Key Signaling Pathways Modulated by Amlodipine

Amlodipine's influence on cardiomyocyte mitochondria is mediated through complex signaling cascades. The PI3K/Akt/eNOS and MAPK/ERK pathways are central to its cardioprotective effects.

PI3K/Akt/eNOS Pathway

Amlodipine has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production. NO plays a crucial role in cardioprotection by promoting vasodilation and inhibiting apoptosis. Furthermore, the activation of this pathway by **amlodipine** can suppress the expression of pro-inflammatory cytokines like TNF- α and inducible nitric oxide synthase (iNOS) in response to stressors like lipopolysaccharide (LPS).





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Amlodipine activates the PI3K/Akt pathway, leading to eNOS activation and NO production.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is also implicated in **amlodipine**'s mechanism of action. Studies have shown that **amlodipine** can reduce the levels of activated MEK1 and p42/44 ERK in the aorta of hypertensive rats. The modulation of the MEK-ERK pathway is suggested

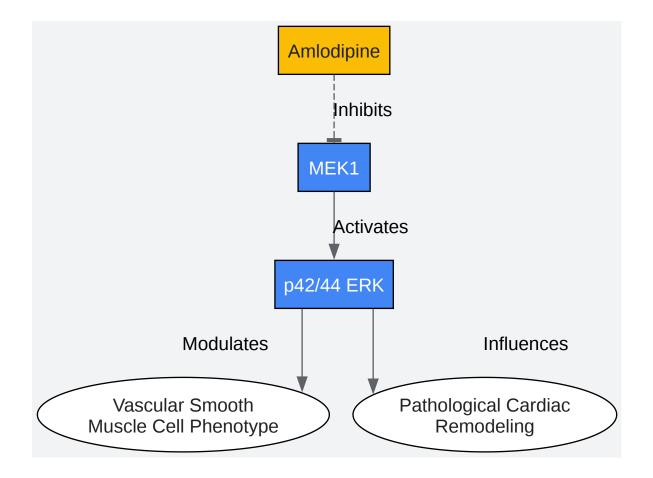


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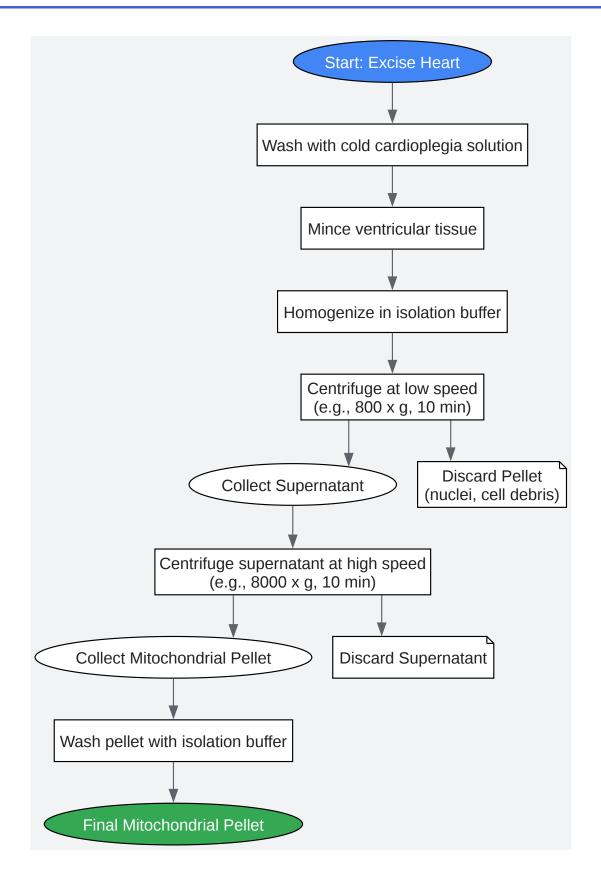
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to be a crucial determinant of the aortic smooth muscle cell phenotype in response to **amlodipine** treatment. In cardiomyocytes, the ERK pathway is a key regulator of cellular growth and survival, and its modulation by **amlodipine** likely contributes to its protective effects against pathological remodeling.









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